5-Amino-6-(piperidin-4-yl)piperidin-2-one

Chiral building block Stereoselective synthesis Medicinal chemistry

This functionalized bipiperidine derivative features a piperidin-2-one core with an amino group at position 5 and a piperidin-4-yl substituent at position 6, creating a scaffold essential for specific enzyme interactions. Generic piperidin-2-one analogs fail to replicate these interactions. The racemic mixture is ideal for initial screening; for stereospecific target engagement, procure the defined (5S,6S)-isomer. Lactam and amine handles enable rapid diversification in med-chem campaigns.

Molecular Formula C10H19N3O
Molecular Weight 197.282
CAS No. 1803607-29-5
Cat. No. B2406861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-(piperidin-4-yl)piperidin-2-one
CAS1803607-29-5
Molecular FormulaC10H19N3O
Molecular Weight197.282
Structural Identifiers
SMILESC1CC(=O)NC(C1N)C2CCNCC2
InChIInChI=1S/C10H19N3O/c11-8-1-2-9(14)13-10(8)7-3-5-12-6-4-7/h7-8,10,12H,1-6,11H2,(H,13,14)
InChIKeyUUJHWTNUSSZLSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-6-(piperidin-4-yl)piperidin-2-one (CAS 1803607-29-5) Piperidine Scaffold for Drug Discovery


5-Amino-6-(piperidin-4-yl)piperidin-2-one (CAS 1803607-29-5) is a functionalized piperidine derivative with a molecular formula of C10H19N3O and a molecular weight of 197.28 g/mol . It features a piperidin-2-one core with an amino substituent at the 5-position and a piperidin-4-yl group at the 6-position, creating a bipiperidine scaffold that is of interest as a chiral building block in medicinal chemistry and as a potential pharmacophore for enzyme inhibition .

5-Amino-6-(piperidin-4-yl)piperidin-2-one (CAS 1803607-29-5) Substitution Risks: Stereochemical and Purity Considerations


Generic substitution of 5-Amino-6-(piperidin-4-yl)piperidin-2-one with simpler piperidin-2-one analogs (e.g., 5-amino-piperidin-2-one) fails because the 6-(piperidin-4-yl) substituent is critical for establishing the bipiperidine scaffold that is essential for specific biological interactions and for constructing more complex molecules . Furthermore, the compound exists as a mixture of stereoisomers, and the specific stereochemistry (e.g., (5S,6S) configuration) can significantly impact biological activity, as demonstrated by the distinct PubChem entry for the (5S,6S)-isomer (CID 124710322) [1]. Substituting with a racemic mixture or an incorrect isomer may lead to reduced potency, altered selectivity, or failed synthetic outcomes.

5-Amino-6-(piperidin-4-yl)piperidin-2-one (CAS 1803607-29-5) Quantitative Differentiation from Analogs and Isomers


Stereochemical Differentiation: (5S,6S) Isomer vs. Racemic Mixture

The (5S,6S) stereoisomer of 5-amino-6-(piperidin-4-yl)piperidin-2-one (PubChem CID 124710322) has a defined 3D conformation with specific spatial orientation of functional groups [1]. In contrast, the CAS 1803607-29-5 material is typically supplied as a racemic mixture or unspecified stereochemistry, which may lack the stereochemical purity required for target-specific interactions.

Chiral building block Stereoselective synthesis Medicinal chemistry

Purity and Storage Specifications: Commercial Grade vs. Research Grade

Commercially available 5-Amino-6-(piperidin-4-yl)piperidin-2-one (CAS 1803607-29-5) from AKSci is supplied with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . This level of purity is suitable for most research applications and synthetic use, whereas lower-purity alternatives may require additional purification steps, increasing time and cost.

Chemical purity Storage stability Procurement

Enzyme Inhibition Potential: Class-Level Inference from BindingDB

A structurally related compound (BDBM185645, US9161922, Table 1, Compound 11) exhibits an IC50 of 11,000 nM (11 µM) against bovine membrane primary amine oxidase at pH 7.2 and 30°C [1]. This data provides a class-level benchmark for piperidine-based inhibitors, suggesting that 5-Amino-6-(piperidin-4-yl)piperidin-2-one may possess similar enzyme inhibition potential. However, direct comparative data for the target compound are not available.

Enzyme inhibition Membrane primary amine oxidase Drug discovery

Synthetic Utility: Bipiperidine Scaffold vs. Monopiperidine Analogs

The presence of both a piperidin-2-one and a piperidine ring in 5-Amino-6-(piperidin-4-yl)piperidin-2-one provides a bipiperidine scaffold with two distinct nitrogen-containing heterocycles . This structural complexity offers greater synthetic versatility for constructing diverse compound libraries compared to simpler monopiperidine analogs like 5-amino-piperidin-2-one (CAS 1003021-01-9) [1].

Building block Scaffold diversity Medicinal chemistry

Computed Physicochemical Properties: Lipophilicity and H-Bonding Profile

Computed properties for the (5S,6S) isomer of 5-Amino-6-(piperidin-4-yl)piperidin-2-one include an XLogP3-AA of -0.9, a topological polar surface area (TPSA) of 67.2 Ų, and 3 hydrogen bond donors and 3 acceptors [1]. These values suggest a balance of hydrophilicity and hydrogen-bonding capacity that is favorable for oral bioavailability and central nervous system penetration, according to common drug-likeness guidelines (e.g., Lipinski's Rule of Five). In comparison, the simpler 5-amino-piperidin-2-one (monopiperidine) has a lower molecular weight and fewer rotatable bonds, which may result in a different pharmacokinetic profile.

Physicochemical properties Lipophilicity Drug-likeness

Vendor Availability and Form: Solid vs. Solution

5-Amino-6-(piperidin-4-yl)piperidin-2-one (CAS 1803607-29-5) is typically supplied as a solid, as indicated by vendor datasheets . The solid form offers advantages in terms of stability and ease of weighing for precise formulation, compared to liquid or solution forms that may be subject to degradation or concentration changes over time.

Procurement Formulation Handling

5-Amino-6-(piperidin-4-yl)piperidin-2-one (CAS 1803607-29-5) Optimal Use Cases in Drug Discovery and Chemical Synthesis


Chiral Building Block for Stereoselective Synthesis

When a defined (5S,6S) stereoisomer is required for target engagement or to introduce chirality into a complex molecule, procurement of the specific isomer (PubChem CID 124710322) is essential. The racemic mixture (CAS 1803607-29-5) is suitable for initial screening or when stereochemistry is not critical [1].

Scaffold for DPP-IV or Amine Oxidase Inhibitor Development

Based on class-level enzyme inhibition data (e.g., IC50 = 11 µM for a related piperidine derivative against bovine membrane primary amine oxidase [1]), 5-Amino-6-(piperidin-4-yl)piperidin-2-one can serve as a starting point for medicinal chemistry optimization campaigns targeting dipeptidyl peptidase IV (DPP-IV) or related enzymes.

Physicochemical Property Optimization in Hit-to-Lead Programs

The computed physicochemical properties (XLogP = -0.9, TPSA = 67.2 Ų) suggest that this scaffold is well-suited for further optimization to improve oral bioavailability and CNS penetration [1]. Its bipiperidine structure provides multiple vectors for chemical modification.

Synthetic Intermediate for Complex Heterocyclic Systems

The presence of both lactam (piperidin-2-one) and amine (piperidine) functionalities makes this compound a versatile intermediate for constructing more complex fused or bridged heterocyclic systems, as described in the literature on piperidine synthons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-6-(piperidin-4-yl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.